molecular formula C12H10N2 B8776873 3-Methyl-9h-pyrido[3,4-b]indole

3-Methyl-9h-pyrido[3,4-b]indole

Cat. No. B8776873
M. Wt: 182.22 g/mol
InChI Key: XOHBPUCYRSORIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-9h-pyrido[3,4-b]indole is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-9h-pyrido[3,4-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-9h-pyrido[3,4-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-9h-pyrido[3,4-b]indole

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13-8/h2-7,14H,1H3

InChI Key

XOHBPUCYRSORIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of 3-hydroxymethyl-β-carboline, 3.7 g of sodium iodide and 2.5 ml of chlorotrimethylsilane are stirred in 50 ml of N,N-dimethylformamide at a bath temperature of 35° C. for 4 hours. 3 g of zinc powder and 10 ml of glacial acetic acid are added to the resulting yellow suspension and stirred for another 18 hours at 80° C. The reaction mixture is allowed to clarify on Celite and the filtrate is concentrated under vacuum. The resulting oil is chromatographed on silica gel (methylene chloride/ethanol: 9+1). 0.825 g of 3-methyl-β-carboline with a 255°-256° C. melting point was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

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